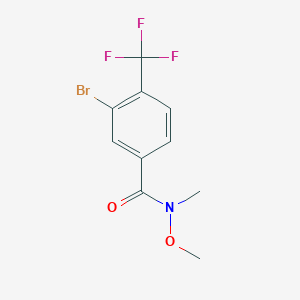

3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C10H9BrF3NO2 It is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a trifluoromethyl group attached to a benzamide core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide typically involves the following steps:

Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Methylation: The methyl group is often added through a methylation reaction using methyl iodide (CH3I) and a base like sodium hydride (NaH).

Amidation: The final step involves the formation of the benzamide by reacting the brominated, methoxylated, and methylated benzene derivative with trifluoromethylamine (CF3NH2) under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using nucleophiles such as hydroxide ions (OH-) or amines (NH2R).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted benzamides or phenols.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide exhibit promising anticancer properties. A study demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival. For instance, the trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown activity against certain proteases and kinases, which are crucial in various disease mechanisms, including cancer and inflammation. The bromine atom in the structure may contribute to its binding affinity through halogen bonding interactions .

Polymer Synthesis

This compound can serve as a monomer in polymer synthesis. Its unique functional groups allow for the creation of polymers with enhanced thermal and chemical resistance. Studies have explored the use of such polymers in coatings and electronic applications where durability is essential .

Coating Applications

Due to its chemical stability and resistance to solvents, this compound can be used in formulating high-performance coatings. These coatings are particularly valuable in industrial applications where protection against harsh conditions is required .

Chromatography

The compound is utilized as a standard reference material in chromatographic analyses due to its well-defined chemical structure and properties. It aids in the calibration of instruments used for detecting similar compounds in complex mixtures, such as biological samples or environmental analyses .

Data Tables

Here are some summarized findings from various studies regarding the applications of this compound:

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several derivatives of this compound against breast cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting that modifications to the compound's structure could enhance its therapeutic potential.

Case Study 2: Polymer Development

In another investigation, researchers synthesized a novel polymer using this compound as a monomer. The resulting polymer exhibited excellent mechanical properties and thermal stability, making it suitable for applications in aerospace materials.

Mécanisme D'action

The mechanism of action of 3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the bromine atom and methoxy group can modulate the compound’s electronic properties, influencing its reactivity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-N-methoxy-N-methylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

4-(Trifluoromethyl)benzamide:

N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide: Lacks the bromine atom, which can influence its chemical behavior and biological activity.

Uniqueness

3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound in medicinal chemistry and materials science.

Activité Biologique

3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉BrF₃NO₂, with a molecular weight of 292.09 g/mol. The presence of a bromine atom and a trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. It has been shown to interact with enzymes involved in cancer pathways, potentially leading to reduced tumor growth.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit specific inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Properties : Similar benzamide derivatives have shown efficacy against various bacterial and fungal strains, indicating that this compound may also possess antimicrobial activity.

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Interaction : The trifluoromethyl group enhances binding affinity to target proteins, particularly enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : By inhibiting key enzymes in inflammatory and cancer-related pathways, the compound may alter cellular signaling, leading to therapeutic effects.

- Lipophilicity : The increased lipophilicity due to the trifluoromethyl group allows better penetration into cells, facilitating interaction with intracellular targets.

Case Studies

- Anticancer Studies :

- Anti-inflammatory Research :

- Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes involved in inflammation. This highlights the potential for this compound to serve as an anti-inflammatory agent.

Comparative Analysis

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and trifluoromethyl groups | Potential anticancer and anti-inflammatory |

| N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | Lacks bromine; only trifluoromethyl group | Moderate anti-inflammatory effects |

| N-Ethoxy-N-methyl-4-(trifluoromethyl)benzamide | Ethoxy instead of methoxy; different solubility | Limited data on anticancer activity |

Propriétés

IUPAC Name |

3-bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO2/c1-15(17-2)9(16)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOKVSPGWYRKSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)C(F)(F)F)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.